1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea typically involves the condensation of 2-(1H-benzimidazol-2-yl)ethylamine with 3-(2,3-dimethylphenyl)isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with enzymatic pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)amine
- N-{3-[2-(1H-benzoxazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea
Uniqueness
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-4-34-20-6-7-22-21(14-20)25(18(15-27)16-28-22)30-11-9-17(10-12-30)26(31)29-19-5-8-23(32-2)24(13-19)33-3/h5-8,13-14,16-17H,4,9-12H2,1-3H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAKQNNQUGCHEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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